molecular formula C9H11N3O2 B14757689 N-Nitrosophenylethylurea CAS No. 777-79-7

N-Nitrosophenylethylurea

Katalognummer: B14757689
CAS-Nummer: 777-79-7
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: DTJMFZHAJPQACD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitrosophenylethylurea is a chemical compound belonging to the class of nitrosoureas Nitrosoureas are known for their diverse applications, particularly in the field of medicine as antitumor agents These compounds are characterized by the presence of a nitroso group attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosophenylethylurea typically involves the reaction of phenylethylamine with nitrosating agents. One common method is the reaction of phenylethylamine with sodium nitrite in the presence of hydrochloric acid. This reaction yields this compound as the primary product. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reactants, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: N-Nitrosophenylethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-Nitrosophenylethylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential mutagenic and carcinogenic properties, making it a valuable tool in genetic research.

    Medicine: this compound is investigated for its antitumor activity and potential use in cancer therapy.

    Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of N-Nitrosophenylethylurea involves its ability to alkylate and carbamoylate cellular macromolecules. This dual activity leads to the formation of cross-links in DNA, inhibiting DNA replication and transcription. The compound’s cytotoxic effects are primarily due to its interaction with DNA, leading to cell cycle arrest and apoptosis. The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Vergleich Mit ähnlichen Verbindungen

  • N-Nitrosomethylurea
  • N-Nitrosoethylurea
  • N-Nitrosodimethylurea

Comparison: N-Nitrosophenylethylurea is unique due to its specific phenylethyl group, which imparts distinct chemical and biological properties compared to other nitrosoureas. For instance, the phenylethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and the blood-brain barrier. This makes it a valuable compound for studying brain tumors and other central nervous system-related conditions .

Eigenschaften

CAS-Nummer

777-79-7

Molekularformel

C9H11N3O2

Molekulargewicht

193.20 g/mol

IUPAC-Name

1-nitroso-1-(2-phenylethyl)urea

InChI

InChI=1S/C9H11N3O2/c10-9(13)12(11-14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,13)

InChI-Schlüssel

DTJMFZHAJPQACD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCN(C(=O)N)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.